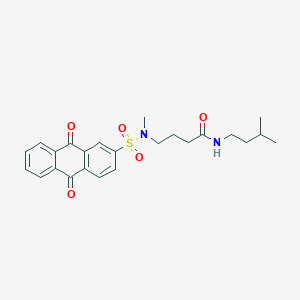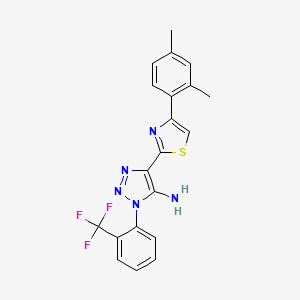
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .科学的研究の応用
Synthesis and Structural Characterization
The compound and its derivatives have been involved in the synthesis of various organic compounds. For instance, similar structures have been synthesized and characterized for their crystal structures, highlighting their potential in structural chemistry and material science. These compounds typically exhibit planar molecular structures with certain groups oriented perpendicular to the plane of the molecule, indicating their potential in diverse applications (Kariuki et al., 2021).
Antioxidant and Urease Inhibition Activities
Derivatives of the compound have been studied for their antioxidant and urease inhibition activities. Research indicates that some derivatives exhibit significant antioxidant activity, surpassing even standard drugs in certain cases. Additionally, certain derivatives demonstrate potent urease inhibitory activities, which can be crucial in medical and agricultural applications (Khan et al., 2010).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of these compounds. They have been tested against various plant fungi and bacteria, showing promising results. Some derivatives have been found to exhibit excellent antibacterial activity, suggesting their potential use in agricultural and pharmaceutical industries (Liao et al., 2017).
Antifungal and Plant-Growth-Regulatory Activities
Derivatives containing the triazole moiety have been synthesized and evaluated for their antifungal and plant-growth-regulatory activities. These studies indicate the potential of these compounds in agricultural science, especially in controlling fungal infections and regulating plant growth (Liu et al., 2011).
Antitumor Activity
Some derivatives have been synthesized and tested for their antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as antitumor agents in medical research (叶姣 et al., 2015).
Corrosion Inhibition
Thiazoles, including derivatives of the compound , have been studied for their corrosion inhibition capabilities. These studies show that such compounds can serve as effective corrosion inhibitors, which is vital in industrial applications to protect metals like copper from corrosion (Farahati et al., 2019).
特性
IUPAC Name |
5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGQZQMXNKEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

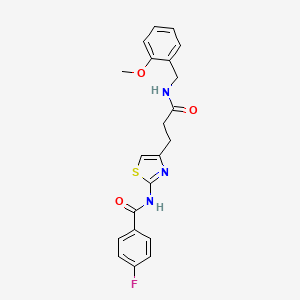

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
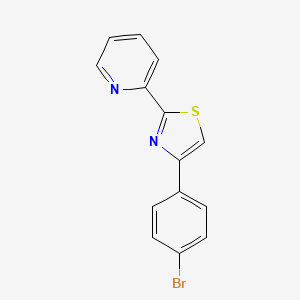
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)
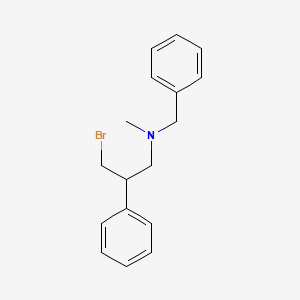
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
